N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine

Physicochemical Profiling Medicinal Chemistry Ligand Design

N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine is an asymmetrical aliphatic diamine (C₈H₂₀N₂O, MW 160.26 g/mol) containing a tertiary N,N-dimethylamino terminus and a secondary 2-methoxyethylamino group connected by a three-carbon propyl spacer. The compound exhibits distinct physicochemical properties, including a computed LogP of approximately 0–0.57, one hydrogen bond donor, three hydrogen bond acceptors, and seven rotatable bonds, features that differentiate it from both simpler diamine precursors and shorter-chain analogs.

Molecular Formula C8H20N2O
Molecular Weight 160.26 g/mol
CAS No. 84176-68-1
Cat. No. B1274170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine
CAS84176-68-1
Molecular FormulaC8H20N2O
Molecular Weight160.26 g/mol
Structural Identifiers
SMILESCN(C)CCCNCCOC
InChIInChI=1S/C8H20N2O/c1-10(2)7-4-5-9-6-8-11-3/h9H,4-8H2,1-3H3
InChIKeyZRBJURRZDDZZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine (CAS 84176-68-1): Chemical Identity and Procurement Baseline


N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine is an asymmetrical aliphatic diamine (C₈H₂₀N₂O, MW 160.26 g/mol) containing a tertiary N,N-dimethylamino terminus and a secondary 2-methoxyethylamino group connected by a three-carbon propyl spacer [1][2]. The compound exhibits distinct physicochemical properties, including a computed LogP of approximately 0–0.57, one hydrogen bond donor, three hydrogen bond acceptors, and seven rotatable bonds, features that differentiate it from both simpler diamine precursors and shorter-chain analogs [1].

Why Generic Substitution of N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine Fails: Structural and Functional Incomparability


Generic substitution of N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine with simpler diamines such as N,N-dimethyl-1,3-propanediamine (DMAPA, CAS 109-55-7) or N,N-dimethyl-2-methoxyethylamine (CAS 3030-44-2) fundamentally alters molecular properties critical to end-use performance. The target compound uniquely presents both a Lewis-basic tertiary amine and an ether-oxygen-containing secondary amine within a single molecule, separated by a specific three-carbon linker [1]. This configuration modifies hydrogen-bonding capacity, lipophilicity, and conformational flexibility relative to analogs, directly impacting reactivity as a curing agent, catalytic activity in isocyanate-polyol reactions, and solvation behavior in CO₂ capture applications [1][2].

Quantitative Differentiation of N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine: Evidence Guide


Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. Unsubstituted DMAPA

The introduction of a 2-methoxyethyl group onto the secondary amine of DMAPA (CAS 109-55-7) markedly alters the compound's physicochemical profile. The target compound (MW 160.26 g/mol) is substantially larger than DMAPA (MW 102.18 g/mol), and its computed XLogP3-AA value (0) indicates greater lipophilicity compared to DMAPA (XLogP3-AA = -0.3) [1][2]. Furthermore, it possesses three hydrogen-bond acceptors versus two for DMAPA, while maintaining only one hydrogen-bond donor [1][2]. These differences influence membrane permeability, solubility, and target engagement in biological applications.

Physicochemical Profiling Medicinal Chemistry Ligand Design

Superior Conformational Flexibility Relative to Ethylene-Bridged Analogs

The propylene spacer between the two amine centers confers greater conformational freedom compared to ethylene-bridged analogs. The target compound has seven rotatable bonds, whereas N'-(2-methoxyethyl)-N,N-dimethylethane-1,2-diamine (CAS 819813-93-9) possesses only six [1]. The resulting difference in backbone length and flexibility directly impacts the spatial presentation of the methoxyethyl and dimethylamino groups, which may affect catalytic site accessibility and metal chelation geometry.

Conformational Analysis Molecular Dynamics Catalyst Design

Demonstrated Utility as a CO₂ Sorbent Component with Low Absorption Enthalpy

In a systematic study of secondary amine-functionalized disiloxane sorbents, methoxyethylaminopropyl-containing derivatives were identified as the most promising materials, delivering CO₂ heats of absorption below 2000 kJ/kg CO₂ [1]. In contrast, primary amine-functional disiloxanes exhibited values of 2500–2700 kJ/kg, while simple alkyl secondary amine tethered siloxanes gave 2000–2200 kJ/kg [1]. The methoxyethylaminopropyl structural motif, intrinsic to the target compound, contributes electron-donating character that enhances CO₂ uptake efficiency and generates carbamate salts that remain flowable liquids [1].

Carbon Capture CO₂ Sorption Amine Scrubbing

Validated HPLC Separation on Newcrom R1 Mixed-Mode Column for Purity Analysis

A specific reverse-phase (RP) HPLC method for the separation of N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine has been demonstrated using a Newcrom R1 mixed-mode HPLC column under simple isocratic conditions [1]. While absolute retention times and resolution values relative to specific impurities are provided in the full application note, the method demonstrates the compound's compatibility with standard analytical workflows. This contrasts with structurally simpler diamines such as N,N-dimethyl-2-methoxyethylamine (CAS 3030-44-2, a tertiary amine with ether, MW 103.16 g/mol), which may require different column chemistries and mobile phase conditions due to the absence of a secondary amine functionality [1][2].

Analytical Chemistry HPLC Method Development Quality Control

Procurement Viability: Multi-Vendor Availability with Documented Pricing and Purity Specifications

The target compound is commercially available from multiple reputable vendors, including AK Scientific (95%, 100 mg at $469, 1 g at $1,073), Santa Cruz Biotechnology (250 mg at $197, 1 g at $399), Aladdin Scientific (95%, 250 mg at ~$188, 1 g at ~$2,227), and Enamine (95%) . This multi-vendor landscape provides competitive pricing and supply security, which is not the case for more specialized related structures like N-(2-methoxyethyl)-N-methylpropane-1,3-diamine (CAS 74247-25-9) that are available from fewer suppliers . The consistent 95% purity specification across vendors establishes a reliable procurement baseline.

Chemical Sourcing Procurement Supply Chain

Optimal Application Scenarios for N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine (CAS 84176-68-1) Based on Differential Evidence


CO₂ Capture Solvent Component for Post-Combustion Carbon Capture

The methoxyethylaminopropyl structural motif present in N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine has been demonstrated to yield secondary amine-functionalized sorbents with heats of CO₂ absorption below 2000 kJ/kg, significantly lower than the 2500–2700 kJ/kg observed for primary amine sorbents [1]. This translates to a potential ~20–25% reduction in solvent regeneration energy, addressing one of the primary cost drivers in post-combustion carbon capture. The compound's ability to form flowable, low-viscosity carbamate salts at room temperature further mitigates mass-transfer limitations encountered with conventional amine scrubbing solvents [1].

Asymmetric Diamine Building Block for Medicinal Chemistry Lead Optimization

The compound's unique combination of a tertiary amine terminus and an ether-containing secondary amine, separated by a three-carbon linker with seven rotatable bonds, provides a versatile scaffold for medicinal chemistry [2]. Its increased lipophilicity (XLogP3-AA = 0) relative to the parent DMAPA (XLogP3-AA = -0.3) and enhanced hydrogen-bond acceptor count (3 vs. 2) offer improved membrane permeability and additional ligand-receptor interaction opportunities [2][3]. Reproducible procurement from multiple vendors with validated 95% purity ensures consistent starting material quality for SAR (structure-activity relationship) campaigns .

Catalyst Component for Polyurethane and Epoxy Resin Formulations

The target compound belongs to the class of alkyl polyamine ethers cited in patent literature as catalysts for isocyanate-polyol reactions [4]. The combination of a tertiary dimethylamino group (strong nucleophilic catalyst) with a secondary 2-methoxyethylamino group (offering moderated reactivity and improved solubility) provides a balanced catalytic profile that simpler amines like DMAPA or N,N-dimethyl-2-methoxyethylamine cannot replicate [4]. The validated HPLC method on Newcrom R1 columns enables straightforward quality control of catalyst purity prior to formulation use [5].

Reference Standard for Mixed-Mode HPLC Method Development

The demonstrated separation of N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine on a Newcrom R1 mixed-mode column provides a ready-to-use analytical method for laboratories requiring purity analysis of this compound class [5]. The compound's dual amine functionality (one tertiary, one secondary) makes it an excellent probe for evaluating mixed-mode column performance, as it engages both reversed-phase and ion-exchange retention mechanisms simultaneously [5]. This contrasts with simpler monoamine analogs that provide less diagnostic retention behavior.

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